Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride
Description
Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is a synthetic compound belonging to the class of organic chemicals. It is notable for its complex structure, featuring a trifluoromethylthio group attached to a piperazine ring, which is further connected to a methyl ester. This compound's unique configuration endows it with distinct chemical properties, making it valuable in various scientific research applications.
Properties
IUPAC Name |
methyl 3-[4-[3-(trifluoromethylsulfanyl)phenyl]piperazin-1-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S.ClH/c1-22-14(21)5-6-19-7-9-20(10-8-19)12-3-2-4-13(11-12)23-15(16,17)18;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZSGRWRUHFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC(=CC=C2)SC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Piperazine Core
React 1-(4-nitrophenyl)piperazine with sodium hydride in dry dimethylformamide (DMF) at 0°C, followed by the addition of 1-bromo-3-(trifluoromethylthio)benzene. The reaction mixture is stirred for 4 hours.
Step 2: Esterification
The product from Step 1 is subjected to esterification by reacting it with methyl 3-bromopropanoate in the presence of triethylamine in dichloromethane. The reaction is carried out at room temperature for 12 hours.
Step 3: Hydrochloride Salt Formation
The ester product is dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt. The product is then crystallized by adding diethyl ether.
Industrial Production Methods
In industrial settings, the production of Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is typically performed in a multi-step continuous flow process to ensure high yield and purity. This involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group on the aromatic ring to an amine.
Substitution: Undergoes nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Palladium on carbon (Pd/C) in hydrogen atmosphere, sodium borohydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Formation of trifluoromethylsulfoxide derivatives.
Reduction: Conversion to amine-substituted piperazine derivatives.
Substitution: Alkylated piperazine compounds.
Scientific Research Applications
Pharmacological Applications
-
Dopamine Receptor Modulation
- Research indicates that compounds similar to methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride may act as selective antagonists for dopamine receptors, particularly D3 receptors. This property is significant in the context of treating conditions such as schizophrenia and substance use disorders .
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Antidepressant Activity
- Studies have suggested that piperazine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is believed to play a crucial role in this activity, positioning this compound as a candidate for further exploration in depression treatment .
- Antipsychotic Potential
Case Study 1: D3 Receptor Antagonism
A study investigated the effects of several piperazine derivatives on D3 receptor activity, highlighting the potential of this compound as a selective D3 antagonist. The results demonstrated significant receptor binding affinity and functional antagonism, suggesting its utility in treating dopamine-related disorders .
Case Study 2: Antidepressant Effects
In a preclinical model, a related piperazine compound exhibited significant reductions in depressive-like behaviors when administered to rodents. The study concluded that such compounds could be developed into novel antidepressants with improved efficacy and safety profiles .
Toxicology and Safety Profile
An assessment of the safety profile is essential for any new pharmaceutical candidate. Early studies suggest that compounds with similar structures have manageable toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for human use.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, often involving the modulation of enzymatic activity or receptor binding. The trifluoromethylthio group enhances its lipophilicity, allowing it to efficiently cross cell membranes and interact with intracellular targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other piperazine derivatives, Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride is distinguished by its trifluoromethylthio group, which imparts unique chemical reactivity and biological activity.
Similar Compounds
1-(4-Chlorophenyl)piperazine: Commonly used in the synthesis of psychoactive drugs.
4-(2-Aminoethyl)benzenesulfonamide: Known for its use in antihypertensive drugs.
1-(3-Trifluoromethylphenyl)piperazine: Explored for its potential antidepressant properties.
This article aims to provide a comprehensive understanding of this compound, highlighting its synthesis, reactivity, and applications in various scientific fields.
Biological Activity
Methyl 3-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propanoate hydrochloride (CAS: 50786-83-9) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine moiety, which is known for its role in various pharmacological activities. The presence of the trifluoromethylthio group enhances lipophilicity and may contribute to its biological efficacy.
Research indicates that the compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group is hypothesized to play a crucial role in modulating these interactions, potentially influencing receptor affinity and selectivity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In studies, it demonstrated significant minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, compounds with similar piperazine structures have been reported to exhibit activity against Staphylococcus aureus and Bacillus cereus .
Anticancer Properties
Preliminary investigations have suggested that this compound may possess anticancer activity. Analogous compounds have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance cytotoxic effects against different cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives of piperazine compounds, including this compound. The results indicated that the compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This effect was particularly pronounced in cells treated with higher concentrations of the compound .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
